Cain's quinolinium

Description

Historical Context and Research Trajectory of Cain's Quinolinium (NSC 176319)

This compound, a bisquaternary ammonium (B1175870) heterocycle, emerged from research programs focused on the development of potential antitumor agents. acs.orgacs.org The work of Bruce F. Cain and his colleagues was instrumental in the synthesis and initial investigation of this and related compounds. acs.orgcapes.gov.br Early studies in the 1970s and 1980s explored the cytotoxicity of this compound, demonstrating its effectiveness against murine L1210 leukemia cells. nih.gov This initial finding positioned the compound as a candidate for further anticancer research.

The research trajectory of NSC 176319 has been multifaceted, with investigations into its mechanism of action revealing complex interactions with biological macromolecules. Studies have suggested that this compound may not directly bind to DNA in the classical sense but may instead modulate cellular responses to other chemotherapeutic agents. For instance, it was found to protect bone marrow progenitor cells from the cytotoxic effects of mechlorethamine, indicating a potential role in combination chemotherapy. nih.gov Further research has pointed towards its ability to bind to the minor groove of DNA and interact with specific DNA structures like G-quadruplexes. researchgate.netnih.govaacrjournals.org More recent investigations have also explored its potential as a DNA hypomethylating agent through the inhibition of DNA methyltransferase 1 (DNMT1). aacrjournals.org

Nomenclature and Structural Representation in Scholarly Literature

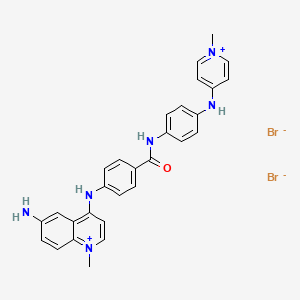

In academic literature, this compound is referred to by several names and identifiers, which are crucial for accurate database searches and cross-referencing of research findings. Its systematic chemical name is 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl)amino]phenyl]carbamoyl]-anilino]-quinolinium dibromide. ontosight.ai It is also commonly known by its NSC numbers, NSC 176319 and NSC 113089. guidechem.comontosight.ai

The structure of this compound is characterized by a single quinolinium core with ethyl and pyridinium (B92312) substituents. This distinguishes it from other quinolinium-based compounds like dequalinium (B1207927) chloride, which features two quinolinium rings connected by a long alkyl bridge. The structural representation in scholarly articles typically involves a 2D chemical structure diagram, and its 3D conformation is studied using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, particularly when investigating its binding to DNA. researchgate.netnih.govaacrjournals.org

| Identifier Type | Identifier |

|---|---|

| Systematic Name | 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl)amino]phenyl]carbamoyl]-anilino]-quinolinium dibromide |

| NSC Number | NSC 176319, NSC 113089 |

| CAS Number | 42013-69-4 |

| Molecular Formula | C31H32Br2N6O |

| Synonyms | This compound, Quinolinium dibromide |

Overview of Academic Research Areas for Quinolinium Compounds

The quinolinium scaffold is a versatile platform that has been explored in numerous areas of academic research. The inherent properties of the quinolinium ring system, including its aromaticity and positive charge, make it a valuable pharmacophore and functional motif. ontosight.aiontosight.aiscirp.org

In medicinal chemistry , quinolinium derivatives have been extensively investigated for their potential therapeutic applications. Beyond the anticancer research exemplified by this compound, these compounds have shown promise as antimicrobial, antiviral, and antiparasitic agents. ontosight.aiontosight.aiontosight.ai For instance, some quinolinium salts have demonstrated activity against multi-drug resistant bacteria and the parasite Trichomonas vaginalis. capes.gov.br The mechanism of action in these applications can vary, from inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV to disrupting cell membranes.

Another significant area of research is the use of quinolinium compounds as fluorescent probes for biological imaging. ontosight.ai Their ability to intercalate into or bind to specific nucleic acid structures, such as G-quadruplexes, can be harnessed to visualize these structures within living cells. researchgate.net This application is crucial for studying cellular processes and for the development of new diagnostic tools. ontosight.ai

In the field of materials science , quinolinium-based ionic liquids are being explored for their use in electrochemical applications. The tunable nature of the quinolinium structure allows for the design of ionic liquids with specific properties tailored for various industrial processes.

| Research Area | Specific Application | Example Mechanism/Finding |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Inhibition of DNA methyltransferase (DNMT1), binding to G-quadruplex DNA. researchgate.net |

| Antimicrobial Agents | Inhibition of bacterial DNA gyrase and topoisomerase IV. | |

| Antiparasitic Agents | Activity against Trichomonas vaginalis. capes.gov.br | |

| Biological Imaging | Fluorescent Probes | Selective binding to and visualization of DNA structures. ontosight.ai |

| Materials Science | Ionic Liquids | Use in electrochemical applications. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N6O.2BrH/c1-34-16-13-25(14-17-34)31-22-8-10-24(11-9-22)33-29(36)20-3-6-23(7-4-20)32-27-15-18-35(2)28-12-5-21(30)19-26(27)28;;/h3-19H,30H2,1-2H3,(H,33,36);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOIDEAUWOAYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28Br2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50309-15-4 (ditosylate) | |

| Record name | Quinolinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

636.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50308-94-6 | |

| Record name | Quinolinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations

Quaternization Reactions of Quinoline (B57606) Precursors

The formation of the quinolinium cation is fundamentally achieved through the quaternization of a quinoline precursor. This reaction involves the alkylation of the nitrogen atom within the quinoline ring system, transforming the neutral heterocycle into a positively charged quinolinium salt.

A common and direct method for synthesizing quinolinium salts is the reaction of a quinoline derivative with an alkylating agent. benchchem.com For instance, Cain's quinolinium, identified chemically as 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl)amino]phenyl]carbamoyl]-anilino]-quinolinium dibromide, is synthesized through such a quaternization process. benchchem.com The synthesis typically involves reacting the appropriate quinoline precursor with an alkyl halide, such as an ethyl halide in the case of this compound, often under reflux in a polar solvent like acetonitrile. benchchem.com The temperature for these reactions is generally controlled, for example between 0°C and 50°C, to optimize the yield. benchchem.com Following the reaction, a counterion exchange may be performed, and the final product is purified, often through recrystallization. benchchem.com

The quaternization can also be applied to quinoline oligomers. For example, quinoline oligomers can be reacted with alkylating agents like benzyl (B1604629) halide or alkyl sulfates to form quaternary quinolinium compounds. google.com These reactions are often conducted in solvents such as toluene, chloroform, or dimethyl sulfoxide. google.com It has been observed that steric effects between the quinoline moieties can lead to incomplete quaternization of the oligomer. google.com

The choice of the alkylating agent and reaction conditions allows for the introduction of various substituents on the quinolinium nitrogen, providing a straightforward entry into a diverse range of functionalized quinolinium salts.

Ring-Closure and Annulation Strategies for Quinolinium Scaffold Formation

While quaternization introduces the positive charge to a pre-existing quinoline, several classic and modern synthetic methods focus on constructing the quinoline ring itself, which can then be subjected to quaternization.

Combes Quinoline Synthesis and Mechanistic Investigations

The Combes quinoline synthesis is a well-established method for preparing substituted quinolines, first reported in 1888. wikipedia.org This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgminia.edu.eg The process begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org

The mechanism proceeds in three main steps. First, the β-diketone is protonated, followed by nucleophilic attack from the aniline. An intramolecular proton transfer and subsequent E2 elimination of water lead to a Schiff base. This Schiff base tautomerizes to an enamine, which is then protonated by the acid catalyst, commonly concentrated sulfuric acid (H₂SO₄). wikipedia.org The second and rate-determining step is the annulation of the molecule. Following this, a proton transfer neutralizes the positive charge on the nitrogen. Finally, the alcohol is protonated and dehydrated to yield the substituted quinoline product. wikipedia.org

Modifications to the standard Combes synthesis have been explored to improve its efficacy. For instance, a mixture of polyphosphoric acid (PPA) and an alcohol can be used to create a polyphosphoric ester (PPE) catalyst, which has proven to be a more effective dehydrating agent than concentrated sulfuric acid. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

[3+2] Dipolar Cycloaddition Reactions in Benzo[c]quinolinium Derivatives

A powerful strategy for constructing complex heterocyclic systems fused to a quinolinium core involves [3+2] dipolar cycloaddition reactions. This method is particularly useful for synthesizing benzo[c]quinoline derivatives. The synthesis typically begins with the N-alkylation of benzo[c]quinoline to form a benzo[c]quinolinium salt. nih.gov This salt is then treated with a base, such as 1,2-butylene oxide, to generate a benzo[c]quinolinium ylide in situ. nih.govresearchgate.net

This ylide, acting as a 1,3-dipole, can then react with a dipolarophile, such as an alkyne (e.g., methyl propiolate or dimethyl acetylenedicarboxylate), in a Huisgen [3+2] dipolar cycloaddition. nih.govresearchgate.net This reaction leads to the formation of new five-membered rings fused to the benzo[c]quinolinium framework, resulting in complex cycloadducts. nih.gov The efficiency of these cycloaddition reactions can be significantly enhanced by using microwave (MW) or ultrasound (US) irradiation, which can dramatically reduce reaction times from hours to minutes compared to conventional thermal heating. nih.govresearchgate.net This acceleration is attributed to the high dipole moments of the benzo[c]quinolinium salts and their corresponding ylides, which interact strongly with the microwave energy. nih.gov

Multi-Component Reactions for Functionalized Quinolinium Derivatives

For example, a four-component reaction involving an aniline, an aldehyde, an alkyne, and an acid can be used to synthesize N-substituted quinolinium salts under mild conditions with excellent chemo- and regioselectivity. researchgate.net Another approach utilizes a one-pot multi-component reaction of aryl aldehydes, dimedone, β-ketoesters, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, catalyzed by magnetite nanoparticles, to produce hexahydroquinolines. nih.gov Furthermore, a palladium-catalyzed multicomponent process using propylamine (B44156) and its derivatives as starting materials has been developed for the formation of quaternary quinolinium salts. diva-portal.orgdiva-portal.org These MCR strategies highlight the versatility and power of convergent synthesis in rapidly generating libraries of functionalized quinolinium compounds.

Derivatization Pathways and Analog Synthesis

Functionalization at Specific Positions of the Quinolinium Ring

The functionalization of the quinolinium ring is crucial for fine-tuning the properties of these compounds. Various strategies have been developed to introduce substituents at specific positions of the quinoline and quinolinium core. rsc.org

Electrophilic substitution on the quinoline ring typically occurs at the C-5 and C-8 positions. uop.edu.pk For instance, nitration with fuming nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Nucleophilic substitution, on the other hand, preferentially occurs at the C-2 or C-4 positions. uop.edu.pk

Recent advances have focused on C-H activation as a powerful tool for the selective functionalization of the quinoline ring. rsc.org Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving C-8 functionalization. rsc.org For example, rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes has been reported. rsc.org Metal-free methods, such as Brønsted acid-catalyzed Friedel–Crafts reactions, have also been developed for C-8 functionalization. rsc.org

The functional group tolerance of these reactions is often broad, allowing for the presence of various substituents, including esters, amides, and alkenyl groups, at different positions of the quinoline ring without interfering with the reaction. acs.orgnih.gov This versatility enables the late-stage functionalization of complex quinoline-based molecules. rsc.org Reductive functionalization of quinolinium salts using a terminal reductant like formic acid allows for the introduction of electrophiles at the C-3 position, providing access to substitution patterns not easily achieved through traditional aromatic substitution. d-nb.info

| Reaction Type | Reagents/Catalysts | Positions Functionalized | Reference |

| Quaternization | Alkyl halides, Alkyl sulfates | N-1 | benchchem.com, google.com |

| Combes Synthesis | Aniline, β-diketone, H₂SO₄/PPA | C-2, C-4 | wikipedia.org |

| [3+2] Cycloaddition | Benzo[c]quinolinium ylide, Alkyne | Fused ring at C-4, C-5 | nih.gov |

| Multi-Component Reaction | Aniline, Aldehyde, Alkyne, Acid | Various | researchgate.net |

| C-H Functionalization | Rh/Pd catalysts, Brønsted acid | C-8, C-3 | rsc.org, d-nb.info |

| Electrophilic Substitution | Nitrating/Sulfonating agents | C-5, C-8 | uop.edu.pk |

| Nucleophilic Substitution | Sodamide, KOH | C-2, C-4 | uop.edu.pk |

Synthesis of Benzo[h]quinolinium Hydrazine (B178648) Compounds

The synthesis of benzo[h]quinolinium hydrazine compounds involves a multi-step process commencing with the Doebner-Miller reaction. sioc-journal.cn This reaction utilizes 1-naphthylamine, substituted benzaldehyde, and methyl pyruvate (B1213749) to synthesize benzo[h]quinoline (B1196314) derivatives. Following the initial synthesis, the ester group in the derivative undergoes reduction, which is then followed by oxidation to yield the corresponding aldehyde. sioc-journal.cn The final step involves reacting the benzo[h]quinoline formaldehyde (B43269) with hydrazine salts and hydrazides to produce the target benzo[h]quinolinium and quinoline hydrazide compounds. sioc-journal.cn

A related study describes the synthesis of 1,2-dihydroquinolines through the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.gov In this process, treating the aldehyde with a stoichiometric amount of a hydrazine salt in isopropanol (B130326) leads to the formation of a cycloadduct, which can then be converted to the dihydroquinoline. nih.gov

Catalytic Approaches and Reaction Optimization in Quinolinium Synthesis

Various catalytic strategies have been developed to synthesize quinoline and quinolinium compounds, focusing on improving reaction efficiency, yield, and sustainability. These methods often involve transition-metal catalysis, biocatalysis, and the use of heterogeneous catalysts like zeolites.

Catalytic approaches offer significant advantages over traditional methods by enabling milder reaction conditions and providing access to a diverse range of substituted quinoline derivatives. nih.govmdpi.com For instance, the development of catalyst and additive-free 1,3-dipolar cycloadditions of quinolinium imides with olefins, maleimides, and benzynes provides an eco-friendly route to fused N-heterocyclic compounds with high diastereoselectivity. nih.gov

Reaction optimization is a key aspect of these catalytic syntheses. Research has shown that the choice of catalyst, solvent, and reaction temperature can significantly influence the outcome. In the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols, the total yield was found to be directly related to the Lewis acid site content of the zeolite-based catalyst. rsc.org Among the tested catalysts, ZnCl₂/Ni-USY-acid demonstrated the best performance, achieving total quinoline yields between 42.3% and 79.7% under mild conditions. rsc.org

Similarly, copper-catalyzed reactions have been established for the construction of indolizine (B1195054) derivatives from quinolines, diazo compounds, and alkenes. acs.org This method is noted for its use of an inexpensive catalyst and operational simplicity. Other metals like rhodium and cobalt have also been employed in C-H bond activation strategies to synthesize substituted quinolines. mdpi.com

Biocatalytic methods represent a sustainable approach to quinoline synthesis. Enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) and the oxidative cyclization/aromatization of N-cyclopropyl-N-alkylanilines, respectively. nih.gov These enzymatic strategies offer a milder and more sustainable route to quinolines and N-alkylquinolinium compounds. nih.gov

The table below summarizes various catalytic approaches for the synthesis of quinoline and its derivatives.

| Catalytic System | Starting Materials | Product | Key Findings |

| Zeolite-based catalysts (e.g., ZnCl₂/Ni-USY-acid) | Aniline and C1–C4 alcohols | Quinolines | Yield is positively related to the Lewis acid content of the catalyst. rsc.org |

| Copper catalysts | Quinolines, diazo compounds, alkenes | Indolizine derivatives | Utilizes an inexpensive and commercially available catalyst. acs.org |

| Rhodium catalysts | Aromatic amines | Substituted quinolines | Facilitates ortho-C–H bond activation and subsequent cyclization. mdpi.com |

| Cobalt catalysts | 2-Aminoaryl alcohols with ketones or nitriles | Quinolines and quinazolines | Ligand-free, one-pot synthesis under mild conditions. mdpi.com |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Aromatic quinolines | Effective biotransformation via oxidative aromatization. nih.gov |

| Horseradish Peroxidase (HRP) | N-Cyclopropyl-N-alkylanilines | N-Alkylquinolinium compounds | Radical cascade cyclization/aromatization to construct heteroaromatic rings. nih.gov |

| Catalyst and Additive-Free | Quinolinium imides with olefins, maleimides, benzynes | Fused N,N'-heterocycles | Thermally controlled diastereoselective [3 + 2] cycloaddition. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including Cain's quinolinium. Purity validation and structural confirmation of the compound rely heavily on NMR techniques. benchchem.com

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom within the molecule. For quinoline-based compounds, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the alkyl protons are found more upfield. The chemical shifts are influenced by the electron-withdrawing or donating nature of the substituents on the quinolinium ring system.

Similarly, ¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton. The quaternary carbons of the quinolinium and pyridinium (B92312) rings, as well as the carbonyl carbon of the amide linkage, exhibit characteristic chemical shifts that are crucial for confirming the core structure of this compound. The structures of intermediates and the final product of related quinoline-based compounds are often confirmed by both ¹H and ¹³C NMR. aacrjournals.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representation of expected NMR data based on the known structure and typical chemical shifts for similar compounds. Actual experimental values may vary.

| Atom Type | Hypothetical Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H (Aromatic - Quinolinium/Pyridinium) | 7.5 - 9.0 | Protons on the aromatic rings, deshielded by the ring currents and positive charges. |

| ¹H (Aromatic - Phenyl) | 7.0 - 8.0 | Protons on the central phenyl rings of the benzamide (B126) moiety. |

| ¹H (Amine/Amide NH) | 9.0 - 11.0 | Labile protons of the amine and amide functional groups, often broad signals. |

| ¹H (Alkyl - N-ethyl) | 1.5 - 4.5 | Protons of the ethyl groups attached to the quinolinium and pyridinium nitrogens. |

| ¹³C (Aromatic/Heteroaromatic) | 110 - 160 | Carbon atoms within the quinolinium, pyridinium, and phenyl rings. |

| ¹³C (Carbonyl C=O) | 160 - 170 | Carbonyl carbon of the amide linkage. |

| ¹³C (Alkyl - N-ethyl) | 15 - 50 | Carbon atoms of the ethyl substituents. |

For a molecule as complex as this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for understanding its spatial arrangement.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to piece together adjacent protons within the various ring systems and alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments, such as the quinolinium core, the benzamide linker, and the pyridinium moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the three-dimensional conformation of the molecule and for studying its interaction with biological macromolecules, as quinolinium bisquaternary salts are known to bind to the minor groove of DNA. aacrjournals.org

Vibrational Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The presence of specific absorption bands in the IR spectrum confirms the molecular structure synthesized. For a novel styryl quinolinium derivative, IR spectroscopy was used alongside other techniques to confirm its structure. mdpi.com

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 | N-H (Amine and Amide) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2980 - 2850 | C-H (Alkyl) | Stretching |

| 1680 - 1630 | C=O (Amide) | Stretching (Amide I band) |

| 1620 - 1550 | C=C and C=N (Aromatic Rings) | Stretching |

| 1550 - 1500 | N-H (Amide) | Bending (Amide II band) |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is specifically employed to validate the purity and confirm the molecular formula of this compound by providing a highly accurate mass measurement. benchchem.com

The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the structure of the molecule by analyzing the masses of the fragments. For this compound, which is a dibromide salt, the mass spectrum would show the molecular ion corresponding to the dicationic organic structure, and the fragmentation would likely occur at the weaker bonds, such as the amide linkage or the alkyl chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying organic molecules that possess chromophores—functional groups capable of absorbing UV or visible light. shu.ac.uk The absorption of this radiation prompts the excitation of outer electrons, leading to electronic transitions from a ground state to a higher energy excited state. libretexts.org For conjugated aromatic systems like this compound, the most relevant transitions are typically π → π* and n → π*. tanta.edu.eguomustansiriyah.edu.iq These transitions occur in the experimentally accessible region of the spectrum (200–700 nm). tanta.edu.eg The resulting UV-Vis spectrum provides a characteristic fingerprint, showing absorption bands that correspond to the molecule's specific electronic structure. shu.ac.uk

The utility of UV-Vis spectroscopy extends to monitoring interactions between this compound and other molecules. When the compound binds to a biological target, such as a lipid membrane or a nucleic acid, its local environment changes. uomustansiriyah.edu.iqnih.gov This change can alter the energy gap between the ground and excited states, resulting in shifts in the absorption spectrum. uomustansiriyah.edu.iq These shifts are categorized as:

Bathochromic shift (Red shift): A shift to a longer wavelength, often indicating a stabilization of the excited state relative to the ground state. msu.edu

Hypsochromic shift (Blue shift): A shift to a shorter wavelength, often occurring when interaction with a solvent or binding partner stabilizes the ground state. shu.ac.ukmsu.edu

Changes in the intensity of the absorption (molar absorptivity, ε) can also be observed:

Hyperchromic effect: An increase in absorption intensity. msu.edu

Hypochromic effect: A decrease in absorption intensity. msu.edu

Studies on related quinolinium-based cyanine (B1664457) dyes demonstrate how these spectral changes can be used to monitor DNA binding. The interaction with DNA often leads to the formation of dye aggregates, which can be readily detected by the appearance of new absorption bands. mdpi.com For example, the interaction of a brominated 2-quinolinium pentamethine cyanine dye with DNA results in a distinct hypsochromic shift, indicating dye aggregation favored by low DNA concentrations. mdpi.com

Table 1: Representative UV-Vis Spectral Changes for a Quinolinium Dye upon DNA Interaction This table is illustrative of the types of changes observed for quinolinium derivatives, based on published data for related compounds.

| Condition | λmax (nm) | Observed Effect | Interpretation |

| Dye only in buffer | 759 | - | Monomeric dye absorption |

| Dye with low DNA conc. | 650 | Hypsochromic Shift | Formation of high-order dye aggregates on DNA mdpi.com |

| Dye with high DNA conc. | 770 | Bathochromic Shift | Disruption of aggregates, potential intercalation/groove binding |

X-ray Crystallography for Solid-State Structural Determination and Co-crystal Analysis

X-ray crystallography is the definitive experimental method for determining the precise three-dimensional atomic and molecular structure of a crystalline material. wikipedia.organton-paar.com The technique involves directing a beam of X-rays onto a single crystal of the substance under investigation. nih.gov The ordered, periodic arrangement of atoms in the crystal lattice acts as a diffraction grating, scattering the X-rays in a specific pattern of reflections. wikipedia.orglibretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, which allows for the determination of atomic positions, bond lengths, and bond angles. wikipedia.orgnih.gov

For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This analysis would reveal its conformation, the planarity of its quinolinium rings, and the spatial relationship of its substituent groups. Studies on related quinolinium quaternary salts (QQS) have successfully used this method to elucidate how they bind to the minor groove of DNA, providing high-resolution structural details of the drug-DNA complex. iucr.org

Co-crystal Analysis X-ray crystallography is also the primary tool for co-crystal analysis. Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API), such as this compound, and a neutral "coformer" molecule are present in a stoichiometric ratio within the same crystal lattice. crystallizationsystems.com Unlike salts, this association does not involve the transfer of a proton. crystallizationsystems.com The formation of co-crystals is a strategy used to modify the physicochemical properties of a drug, such as its solubility or stability. ijper.orgnih.gov X-ray diffraction analysis is essential to:

Confirm the formation of a new, single crystalline phase distinct from the individual components. crystallizationsystems.com

Determine the precise crystal structure of the co-crystal. rsc.org

Reveal the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the API and the coformer that hold the structure together. soton.ac.uk

Table 2: General Steps in Single-Crystal X-ray Crystallography

| Step | Description | Outcome |

| 1. Crystallization | Growing a high-quality single crystal of the compound (or co-crystal) that is pure and sufficiently large (>0.1 mm). wikipedia.org | A suitable crystal for diffraction. |

| 2. Data Collection | Mounting the crystal and exposing it to a monochromatic X-ray beam, while rotating the crystal to collect a full set of diffraction data. wikipedia.orgnih.gov | A dataset of thousands of reflection intensities and angles. |

| 3. Structure Solution | Using computational methods to solve the "phase problem" and generate an initial electron density map. nih.gov | An initial model of the molecular structure. |

| 4. Structure Refinement | Computationally refining the atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern and the experimental data. nih.gov | A final, accurate 3D model of the molecule or co-crystal. |

Specialized Spectroscopic and Cleavage Protocols for Biomolecular Interaction Studies

Hydroxyl radical footprinting is a high-resolution biochemical technique used to map the binding sites of ligands, such as this compound, on a DNA molecule. researchgate.net The method utilizes hydroxyl radicals (•OH), which are highly reactive, neutral, and small molecules that can cleave the DNA backbone by abstracting a hydrogen atom from the deoxyribose sugar. researchgate.netplos.org Because the radical is small and cleaves with little sequence specificity, it serves as an excellent probe for solvent accessibility of the DNA backbone. researchgate.net

In a typical experiment, a DNA molecule is radioactively or fluorescently labeled at one end. The DNA is then incubated with and without the binding ligand (e.g., this compound). Subsequently, the samples are briefly exposed to a source of hydroxyl radicals. The ligand-bound DNA will be protected from cleavage at its binding site and in the immediate vicinity. The resulting DNA fragments are separated by size using denaturing gel electrophoresis. The "footprint" manifests as a region on the gel with a significant reduction or absence of cleavage bands in the ligand-treated sample compared to the control, precisely identifying the binding location on the DNA sequence. researchgate.net

Research combining hydroxyl radical footprinting with Nuclear Magnetic Resonance (NMR) has been instrumental in characterizing the interaction between this compound and quadruplex DNA. plos.orgnih.gov Specifically, a study on the thrombin binding aptamer, which forms a G-quadruplex structure, revealed that this compound (referred to as NSC 176319) selectively binds to the loop regions of the quadruplex. plos.orgresearchgate.net

Table 3: Research Findings on this compound-DNA Interaction via Hydroxyl Radical Footprinting

| DNA Target | Ligand | Footprinting Result | Interpretation | Supporting Evidence |

| Thrombin Binding Aptamer (TBA) G-quadruplex | This compound (NSC 176319) | Selective protection observed at the two TT loops of the quadruplex. plos.org | This compound preferentially binds to the TT loop regions rather than the G-quartets. plos.orgnih.gov | NMR results confirmed a disruption of hydrogen bonding and base stacking at the T4 and T13 residues, consistent with the footprinting data. plos.org |

This combined approach demonstrates the power of using multiple techniques to not only identify a binding event but also to precisely characterize the structure of the resulting biomolecular complex. plos.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. rsc.orgrsdjournal.orgroutledge.com These calculations provide fundamental information about electron distribution, orbital energies, and molecular stability.

The electronic structure of a molecule dictates its chemical behavior. For quinolinium compounds, quantum chemical calculations can elucidate the distribution of the positive charge, which is often delocalized across the aromatic ring system. nih.gov This delocalization is a key factor in its stability and how it interacts with its environment. Methods like calculating vertical electron affinities (EA) can predict the electrophilicity of radical sites, which is a major factor controlling the reactivity of quinolinium-type biradicals. nih.gov

Quantum chemical descriptors are frequently calculated to predict reactivity. researchgate.netresearchgate.net Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Associated with the molecule's ability to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the molecule's ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller gap generally implies higher reactivity and lower kinetic stability. scirp.org

Global Electrophilicity (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. researchgate.net

Studies on related quinoline (B57606) derivatives show that substituents can significantly alter these electronic properties. For instance, electron-withdrawing groups like bromine can increase the reactivity of the quinolin-4-one ring by decreasing the energy gap, whereas electron-donating groups like methoxyl have the opposite effect. scirp.org Such predictions are crucial for understanding the mechanism of action, for example, the interaction of Cain's quinolinium with biological targets like DNA cytosine methyltransferase (DNMT1) and lipid membranes. benchchem.com

| Quantum Chemical Descriptor | Significance in Reactivity Prediction | Reference |

| E_HOMO | Indicates electron-donating capability. | researchgate.netphyschemres.org |

| E_LUMO | Indicates electron-accepting capability. | researchgate.netphyschemres.org |

| Energy Gap (ΔE) | Lower values suggest higher reactivity. | scirp.org |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons. | researchgate.net |

| Hardness (η) | Measures resistance to change in electron distribution. | researchgate.net |

| Softness (σ) | The reciprocal of hardness, indicating higher reactivity. | researchgate.net |

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like this compound. wikipedia.orgacs.org

DFT is applied to:

Optimize Molecular Geometry: Determining the lowest energy, most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: Computing the HOMO-LUMO gap, charge distribution, and dipole moments to understand stability and reactivity. physchemres.orgmdpi.com For example, DFT calculations have been used to study the electronic structure of various quinolinium and isoquinolinium cation isomers. nih.govpublish.csiro.au

Simulate Reaction Pathways: Investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. rsc.org

Analyze Spectroscopic Data: Predicting vibrational frequencies (IR and Raman) to help interpret experimental spectra. rsdjournal.org

In the context of quinolinium systems, DFT studies have been instrumental in understanding structure-activity relationships. For instance, DFT calculations on quinoline-4-one derivatives helped explain why certain reduction reactions fail and predicted the acidity of specific sites based on substituent effects. scirp.org For ion-π interactions, which are crucial in biological recognition, dispersion-corrected DFT methods have been shown to provide results that are significantly more accurate than uncorrected methods and outperform other approaches like MP2. chemrxiv.org These applications provide a theoretical foundation for understanding the interactions of this compound with its biological partners.

| DFT Application | Information Gained | Relevance to Quinolinium Systems |

| Geometry Optimization | Stable 3D conformation. mdpi.com | Predicts the spatial arrangement, affecting how it fits into a binding site. |

| Electronic Structure Calculation | Orbital energies (HOMO/LUMO), charge distribution. mdpi.comjcu.edu.au | Explains charge delocalization, stability, and reactive sites. nih.govnih.gov |

| Reaction Mechanism Studies | Transition states and energy barriers. rsc.org | Elucidates pathways of interaction with biological targets. |

| Spectroscopic Analysis | Predicted vibrational frequencies. rsdjournal.org | Aids in the structural characterization and identification of the compound. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, from single molecules to large biomolecular complexes. mdpi.cominnovareacademics.in

Quinolinium derivatives, particularly larger ones like this compound, can be flexible and adopt multiple conformations in solution. researchgate.net MD simulations are ideal for exploring this conformational landscape. capes.gov.br By simulating the molecule's movement in a solvent box (often water) over nanoseconds, researchers can identify the most stable and frequently occurring conformations. mdpi.com

Key insights from MD simulations include:

Conformational Stability: Assessed by monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial structure. A stable RMSD indicates that the molecule has reached a stable conformational state during the simulation. doi.org

Residue Flexibility: Analyzed using the Root Mean Square Fluctuation (RMSF), which shows the fluctuation of each atom or residue around its average position. This helps identify rigid and flexible parts of the molecule. doi.org

Radius of Gyration (RGyr): Measures the compactness of the molecule over time. doi.org

For example, MD simulations of quinoline-3-carboxamide (B1254982) inhibitors with various kinases were used to establish the stability of the protein-ligand interactions over a 100 ns simulation period. mdpi.com Such analyses are critical for understanding how the shape and flexibility of a quinolinium compound influence its ability to bind to a target.

Molecular recognition is the specific interaction between two or more molecules. rsc.orgresearchgate.net MD simulations are a powerful tool for visualizing and analyzing the process of a ligand, such as a quinolinium derivative, binding to a biological target like a protein or nucleic acid. numberanalytics.com

These simulations can reveal:

Binding Stability: MD simulations of a ligand-protein complex can confirm the stability of the docked pose. Stable hydrogen bonds and other interactions throughout the simulation suggest a strong and lasting binding event. nih.govresearchgate.net

Interaction Dynamics: The simulation can show how the ligand and protein adjust their conformations upon binding (a process known as "induced fit").

Solvent Effects: MD explicitly includes solvent molecules, allowing for the study of their role in mediating or competing with the binding interaction.

In one study, MD simulations of a bisquinolinium compound with DNA showed that it could intercalate between DNA base pairs, and the simulation helped to understand the stability of this interaction. researchgate.net Similarly, simulations of quinoline derivatives with viral protease enzymes have been used to validate docking results by showing the formation of a large number of stable intermolecular hydrogen bonds. nih.gov

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.compnrjournal.com It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. tubitak.gov.trresearchgate.net

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each "pose" based on a scoring function, which estimates the binding affinity. Lower scores typically indicate more favorable binding. Docking studies on quinoline derivatives have successfully predicted their interactions with a wide range of biological targets, including kinases, viral enzymes, and human serum albumin. mdpi.commdpi.comtubitak.gov.tr

Binding affinity prediction is a primary goal of molecular docking. frontiersin.org The docking score, often expressed in kcal/mol, provides a theoretical estimate of the free energy of binding (ΔG_bind). nih.govresearchgate.net For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a predicted binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov In another study, a styryl quinolinium derivative was docked against human serum albumin to investigate its binding affinity and elucidate its anti-inflammatory properties. mdpi.com

While docking provides a static snapshot of the interaction, its results are often used as the starting point for more computationally intensive MD simulations to refine the binding pose and more accurately predict binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). innovareacademics.inresearchgate.net This combined approach leverages the speed of docking and the dynamic accuracy of MD simulations to provide a comprehensive understanding of molecular recognition. nih.govthesciencein.org

| Target Protein/Molecule | Quinoline/Quinolinium Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

| SARS-CoV-2 Mpro | Quinoline derivatives | Not specified, but promising | H-bonds with His41, His164, Glu166; π-interaction with His41 | nih.gov |

| RSV G protein | Quinoline derivative (compound 4) | -5.64 | Interactions with Thr173, Ser123, Gln89, Tyr34 | doi.org |

| Anticancer peptide CB1a | thiopyrano[2,3-b]quinoline (compound 4) | -6.1 | H-bond with GLU-32; interactions with PHE A-15, TRP A-12 | nih.gov |

| Dehydrogenase inhibitor | Quinoline derivative 3 | -6.9 to -5.1 | Not specified | researchgate.net |

| HIV Reverse Transcriptase | Pyrazoline-quinoline derivative (compound 4) | -10.675 | Good binding interactions with active domain | tubitak.gov.tr |

Computational Crystal Structure Prediction and Validation

The determination of the solid-state structure of pharmacologically active compounds like this compound is fundamental to understanding its physicochemical properties, such as solubility and stability. Computational Crystal Structure Prediction (CSP) offers a powerful theoretical route to explore the polymorphic landscape of a molecule before, or in conjunction with, experimental screening. nih.govrsc.orgresearchgate.net For organic salts like this compound, CSP methodologies are particularly valuable in navigating the complexities introduced by ionic interactions and the possibility of polymorphism or hydrate (B1144303) formation. nih.govucl.ac.uk

The CSP process for this compound would theoretically begin with the generation of a multitude of plausible crystal packing arrangements starting from its molecular structure. rsc.org This vast conformational space is explored using algorithms that sample different spatial orientations and conformations within common crystallographic space groups. arxiv.org The relative stability of these generated structures is then assessed by calculating their lattice energies. rsc.org This is a computationally intensive step, often performed in a hierarchical manner. Initially, structures are optimized and ranked using computationally cheaper methods like molecular mechanics with tailored force fields. numberanalytics.com Subsequently, a subset of the most promising, low-energy structures is subjected to more accurate, and demanding, quantum mechanical calculations, such as Density Functional Theory with corrections for dispersion (DFT-D), to refine the geometries and provide a more precise energy ranking. nih.govrsc.org The results are typically visualized on a crystal energy landscape, which plots the relative energy of each predicted structure against its density or other geometric parameters. rsc.org

Table 1: Illustrative Data from a Hierarchical CSP Workflow for this compound

This table presents hypothetical data to illustrate the typical output of a CSP study, showing how a large number of initial structures are filtered down to a few promising candidates for further analysis.

| CSP Stage | Method | Structures Generated/Analyzed | Energy Range (kJ/mol) | Promising Candidates Identified |

| I: Broad Search | Force Field (e.g., MMFF) | ~1,000,000 | 0 - 200 | 5,000 |

| II: Re-ranking | Force Field (Advanced) | 5,000 | 0 - 50 | 100 |

| III: Final Optimization | DFT-D | 100 | 0 - 15 | 10 |

Validation is a critical final step where the computationally predicted structures are compared against experimental data to confirm their accuracy. numberanalytics.comrsc.org The primary method for experimental structure determination is single-crystal X-ray diffraction (XRD). numberanalytics.com If a crystal of this compound were grown and analyzed, its structure would be compared to the list of low-energy predicted structures. A successful prediction is typically defined by a low root-mean-square deviation (RMSD) between the predicted and experimental structures, confirming the reliability of the computational model. numberanalytics.com This validation process is essential for ensuring the physical relevance of the theoretical models and is a cornerstone of modern materials science. numberanalytics.comrsc.org

In Silico Modeling for Structure-Function Relationship Elucidation

In silico modeling is an indispensable tool for deciphering the complex relationship between the molecular structure of a compound and its biological activity. mdpi.comsoci.org For this compound, which is known to interact with nucleic acids, computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into its mechanism of action, particularly its function as a DNA intercalator. scispace.comresearchgate.netresearchgate.net

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of one molecule to another. mdpi.comauctoresonline.org In the case of this compound, docking simulations would be performed using a model of B-form DNA. The planar quinolinium ring system is a key structural feature that suggests an intercalative binding mode, where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netauctoresonline.org Docking programs calculate a binding energy score, which provides an estimate of the binding affinity. By performing docking against various DNA sequences, it's possible to predict if this compound has a sequence preference, a critical factor in its potential as a targeted therapeutic agent. tandfonline.commdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with Different DNA Sequences

This table provides a hypothetical example of docking scores, which are used to predict the binding strength of a ligand to a target. Higher negative values typically indicate stronger predicted binding.

| DNA Sequence Model | Binding Site | Predicted Binding Mode | Estimated Binding Energy (kcal/mol) |

| d(CGCGCG)₂ | C-G step | Intercalation | -9.8 |

| d(ATATAT)₂ | A-T step | Intercalation | -8.5 |

| d(AATTCCGG)₂ | A-T step | Intercalation | -8.9 |

| d(AATTCCGG)₂ | C-G step | Intercalation | -10.2 |

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-DNA complex over time. whiterose.ac.uknih.govresearchgate.net An MD simulation models the movements and interactions of every atom in the system, providing a detailed view of the stability of the complex and the specific intermolecular forces that maintain it. tandfonline.comoup.com These simulations can reveal crucial details about the structure-function relationship:

By correlating these computational findings—such as the preference for intercalation, the specific interactions formed, and the resulting structural changes in DNA—with the known biological activity of this compound and its analogues, a robust structure-function relationship can be established. researchgate.netresearchgate.netnih.gov This knowledge is invaluable for the rational design of new derivatives with enhanced potency or selectivity. sciforum.netnih.gov

Molecular Interactions and Mechanistic Insights Non Clinical Focus

Interactions with Nucleic Acids

The quinoline (B57606) scaffold is a key structural motif that facilitates a range of interactions with DNA, influencing its structure and function. These interactions are pivotal to the compound's biological activities.

Selective Binding of Cain's Quinolinium (NSC 176319) to G-Quadruplex DNA Structures

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s), which are prevalent in the promoter regions of oncogenes like c-MYC. nih.govnih.gov These structures are considered promising targets for anticancer therapies because stabilizing them can suppress gene transcription. nih.govnih.gov

Quinoline derivatives have been identified as effective G4-binding ligands. nih.govnih.gov For instance, the quinoline derivative quindoline has been shown to stabilize the c-MYC promoter G-quadruplex. nih.gov Another drug-like quinoline-based molecule, PEQ, demonstrates specific binding to the MYC promoter G4 (MycG4), highlighting the potential of this chemical class to target these non-canonical DNA structures. nih.gov The interaction is often facilitated by the planar aromatic rings of the ligands, which stack on the G-tetrads that form the core of the G4 structure. The cationic nature of some metal complexes featuring G4-binding ligands can further enhance the electrostatic interactions with the negatively charged phosphate (B84403) backbone of the G-quadruplex.

Analysis of Hydrogen Bonding and Stacking Interactions with DNA

The stability of the DNA double helix is maintained by two primary forces: hydrogen bonding between complementary base pairs and stacking interactions between adjacent bases. news-medical.netnih.gov Quinoline derivatives primarily interact with DNA through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA. nih.govuah.es

Stacking Interactions: These are a dominant force in the binding of quinoline compounds to DNA. nih.govnih.gov The stability of stacked DNA bases arises from dispersion attraction, while the specific orientation is governed by electrostatic energy. nih.gov Computational simulations have shown that the electrostatic component of stacking interactions between the heteroaromatic rings of quinoline-based compounds and the DNA bases plays a crucial role in modulating their binding affinities and sequence selectivity. nih.gov

Hydrogen Bonding: While stacking is primary, hydrogen bonds also contribute to the specificity and stability of the interaction. news-medical.netnih.gov Specific hydrogen bonds can form between functional groups on the quinoline derivative and the atoms within the major or minor grooves of the DNA helix. nih.gov For example, studies with quinoxaline bis-intercalators, which are structurally related to quinolines, have revealed specific hydrogen bonds between the ligand and the guanine bases. nih.gov

These interactions collectively determine the binding affinity and sequence preference of the compound, ultimately influencing its biological effects. nih.govuah.es

Enzymatic and Protein Interactions (In Vitro Studies)

The biological effects of this compound are mediated through direct interactions with specific enzymes and proteins, leading to the inhibition of critical cellular processes.

DNA Methyltransferase (DNMT1) Inhibition Mechanisms

DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell replication. nih.govmdpi.com Quinoline-based compounds, such as the well-studied SGI-1027, are effective inhibitors of DNMT1, as well as DNMT3A and DNMT3B. nih.govbiorxiv.org

The mechanism of inhibition has been characterized through in vitro enzymatic studies:

Competitive Inhibition: These compounds act as competitive inhibitors with respect to the DNA substrate. nih.gov This suggests that the inhibitor interacts with the DNA, preventing the enzyme from binding effectively. nih.govbiorxiv.org

Non-competitive Inhibition: The inhibition is non-competitive with respect to the methyl donor cofactor, S-adenosyl-l-methionine (SAM or AdoMet). nih.gov

DNA Interaction: Evidence suggests that these quinoline inhibitors interact with the DNMT enzyme only when the DNA duplex is present, leading to the hypothesis that they inhibit DNMTs by interacting with the DNA substrate itself. nih.govbiorxiv.orgtmc.edu

In addition to direct enzymatic inhibition, some quinoline-based compounds can induce the rapid proteasomal degradation of the DNMT1 protein in cancer cells, providing a dual mechanism for reducing DNA methylation. nih.govnih.govresearchgate.net

Research Findings on Quinoline-Based DNMT Inhibitors

| Compound | Target Enzymes | IC50 Values | Mechanism of Action |

|---|---|---|---|

| SGI-1027 | DNMT1, DNMT3A, DNMT3B, M.SssI | 6–13 µmol/L | Competitive with DNA, Non-competitive with SAM; Induces DNMT1 degradation. nih.govnih.gov |

| MC3343 (Isomer of SGI-1027) | DNMTs | Single-digit micromolar | More potent and selective than SGI-1027. nih.gov |

FtsZ Protein Targeting and Antibacterial Mechanistic Studies

FtsZ is a bacterial protein that is a homolog of eukaryotic tubulin. frontiersin.org It is essential for bacterial cell division, where it polymerizes to form a contractile ring (the Z-ring) at the division site. frontiersin.orgresearchgate.netnih.gov Due to its highly conserved and critical role, FtsZ is an attractive target for the development of new antibacterial agents. frontiersin.orgresearchgate.netresearchgate.net

Quinolinium derivatives have been identified as potent inhibitors of FtsZ function. frontiersin.org These compounds can disrupt the cell division process, leading to bacterial cell death. researchgate.net

Mechanism of Action: The antibacterial mechanism involves the direct targeting of FtsZ. A quinoline-based inhibitor was shown to effectively disrupt the GTPase activity of FtsZ and inhibit its polymerization into the Z-ring. researchgate.net This disruption of FtsZ assembly prevents proper cell division, often causing the bacteria to form elongated filaments before dying. researchgate.net

Antibacterial Activity: Certain 1-methylquinolinium derivatives have demonstrated strong antibacterial activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (1-4 μg/mL). frontiersin.orgresearchgate.net

Furthermore, these FtsZ inhibitors can exhibit synergistic effects when combined with other antibiotics, such as β-lactams, against resistant bacterial strains. researchgate.net

Antibacterial Activity of a Quinoline-Based FtsZ Inhibitor

| Bacterial Strain | MIC Value |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 µg/mL - 6 µg/mL |

| Vancomycin-resistant Enterococcus (VRE) | 0.75 µg/mL - 6 µg/mL |

| NDM-1 Escherichia coli | 0.75 µg/mL - 6 µg/mL |

Data from a representative quinoline-based FtsZ inhibitor. researchgate.net

Inhibitory Activities Against CDC25B and PTP1B by Benzo[h]quinolinium Derivatives

While the broader quinoline class is known for anticancer properties through various mechanisms like inhibition of topoisomerase, tubulin polymerization, and tyrosine kinases, specific research detailing the inhibitory activity of benzo[h]quinolinium derivatives against the phosphatases CDC25B and PTP1B is not extensively covered in publicly available literature. nih.govekb.eg

However, studies on various benzoquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those for skin, lung, breast, and colon cancer. nih.gov For instance, certain arylated benzo[h]quinolines showed potent cytotoxicity with IC50 values in the low micromolar range (4.7 to 7.6 μM). nih.gov The mechanism for these specific derivatives was linked to oxidative stress-mediated DNA damage. nih.gov Molecular docking studies of these compounds predicted interactions with target receptors like cyclin-dependent kinase-2 (CDK2) and aromatase, rather than CDC25B or PTP1B. nih.gov Other research into benzo[f]quinoline and benzo[c]quinoline derivatives suggests they may act as inhibitors of Topoisomerase II and ATP synthase. researchgate.netnih.gov

It is important to note that while various quinone derivatives have been identified as inhibitors of CDC25 phosphatases, these often act through covalent modification of the catalytic cysteine, which raises questions about their specificity and potential for off-target effects. nih.gov Research into other molecular scaffolds has identified potent dual inhibitors of both CDC25B and PTP1B, such as certain 2,3-dioxoindolin-N-phenylacetamide derivatives, highlighting the ongoing search for effective agents targeting these phosphatases. scielo.br

Cholinesterase Reactivation Mechanisms in Recombinant Enzyme Systems

Quinolinium derivatives have been synthesized and evaluated as reactivators for cholinesterase enzymes that have been inhibited by organophosphorus compounds (OPs), such as nerve agent surrogates and pesticides. nih.govresearchgate.netnih.gov The primary mechanism of action involves the oxime moiety of the reactivator, which acts as a potent nucleophile to displace the organophosphate group from the serine residue in the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), thereby restoring the enzyme's function. nih.govyoutube.com

In vitro studies utilizing human recombinant acetylcholinesterase (hrAChE) and human recombinant butyrylcholinesterase (hrBChE) have provided detailed insights into these reactivation processes. nih.govnih.gov A series of pyridinium-2-carbaldoximes featuring a quinolinium carboxamide moiety were designed to combine the reactivation potential of the oxime with the binding affinity of the quinolinium fragment. nih.gov

Detailed Research Findings:

Reactivation Efficacy: In reactivation screening, one synthesized compound was capable of reactivating hrAChE that had been inhibited by multiple organophosphates. nih.govtandfonline.com Furthermore, two novel compounds demonstrated the ability to reactivate hrBChE inhibited by the nerve agent surrogates NIMP and NEMP. nih.govtandfonline.com

Kinetic Studies: Reactivation kinetics identified a specific derivative, compound 11, as a particularly effective reactivator of paraoxon-inhibited hrAChE, showing better performance than the standard reactivator, obidoxime. nih.govnih.govtandfonline.com This compound also showed enhanced reactivation of NIMP/NEMP-inhibited hrBChE, though it was less effective than obidoxime in this case. nih.govnih.govtandfonline.com

Molecular Modeling and Mechanistic Insights: In silico molecular modeling has been crucial in understanding the interactions that govern the reactivation process. nih.gov These studies revealed key binding interactions for the quinolinium-containing compounds within the AChE active site gorge:

The oxime moiety forms crucial interactions within the oxyanion hole of the enzyme. nih.gov

The pyridinium (B92312) portion of the molecule engages in cation-π interactions with the residue Trp86. nih.gov

The quinolinium fragment itself participates in π-π stacking interactions with the Tyr341 residue located at the peripheral anionic site (PAS) of the enzyme. nih.gov

The formation of a stable pre-reactivation complex is considered essential for efficient reactivation of both AChE and BChE. nih.govnih.gov

| Enzyme | Inhibitor | Reactivator Class | Key Finding |

|---|---|---|---|

| hrAChE | Paraoxon | Pyridinium-2-carbaldoxime with quinolinium carboxamide | Compound 11 showed superior reactivation compared to obidoxime. nih.govnih.gov |

| hrBChE | NIMP/NEMP | Pyridinium-2-carbaldoxime with quinolinium carboxamide | Two novel compounds were effective reactivators. nih.govtandfonline.com |

| hrAChE | Multiple OPs | Pyridinium-2-carbaldoxime with quinolinium carboxamide | One compound demonstrated broad-spectrum reactivation ability. nih.govtandfonline.com |

Interactions with Biological Membranes and Lipid Extracts

The interaction of quinolinium compounds with biological membranes is significantly influenced by electrostatic and hydrophobic forces. nih.gov The thermodynamics of a molecule partitioning from an aqueous environment into a lipid bilayer dictates its concentration and location within the membrane, which is a critical step for its biological activity. nih.govnih.gov

Studies on quinine, a related quinoline compound, have shown that its association with lipid vesicles is strongly promoted by a net negative charge on the bilayer surface. nih.gov This electrostatic attraction can be diminished by increasing the ionic strength of the surrounding aqueous medium. nih.gov After correcting for these electrostatic effects, a hydrophobic partition coefficient can be determined, indicating the molecule's intrinsic affinity for the nonpolar lipid environment. nih.gov

For cationic compounds, the partitioning process can be enthalpically driven, suggesting a favorable electrostatic interaction between the positively charged molecule and the negatively charged phosphate groups of the phospholipids in the membrane. nih.govresearchgate.net Conversely, for neutral molecules, the partitioning is often entropy-driven. nih.gov

Biophysical studies on dequalinium (B1207927), a dicationic quinolinium derivative, revealed that it locates at the interface of the membrane, near the polar head groups of the phospholipids. nih.gov This interaction induces electrostatic repulsion between adjacent lipid bilayers. nih.gov This research underscores that even compounds intended for other targets can have significant, direct effects on the structure and stability of lipid membranes. nih.gov

| Factor | Effect on Quinolinium-Membrane Interaction | Underlying Force |

|---|---|---|

| Negative Surface Charge of Membrane | Enhances association. nih.gov | Electrostatic Attraction |

| Increased Ionic Strength of Medium | Diminishes association. nih.gov | Electrostatic Shielding |

| Positive Charge on Quinolinium | Favorable enthalpic interaction with phosphate groups. nih.gov | Electrostatic Attraction |

| Hydrophobicity | Contributes to partitioning into the nonpolar membrane core. nih.gov | Hydrophobic Effect |

Structure Activity Relationship Sar Studies and Rational Design of Quinolinium Analogs

Investigation of Substituent Effects on Molecular Recognition and Activity

The biological activity of quinolinium derivatives is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. acs.org Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups can enhance or diminish the compound's potency and selectivity.

For instance, the presence of a halogen atom, such as chlorine at the C-7 position of the quinoline nucleus, is often considered optimal for certain biological activities. pharmacy180.comresearchgate.net Conversely, the addition of a methyl group at position 3 has been shown to reduce activity, while a methyl group at position 8 can abolish it altogether. pharmacy180.com In some quinoline-based compounds, a hydroxyl or methoxy (B1213986) group at the 7-position can improve antitumor activity. orientjchem.org

Electron-donating groups like methyl or methoxy can enhance biological activity by altering the electronic and steric profile of the molecule. benchchem.com The effect of substituents is not limited to the quinoline ring itself. Modifications to side chains also play a critical role. For example, in a series of 4-aminoquinolines, a phenyl ether substituent at the 7-position, combined with the capacity for intramolecular hydrogen bonding in the side chain, resulted in potent activity. researchgate.net

The table below summarizes the observed effects of various substituents on the activity of quinolinium-based compounds.

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, which involves the differential placement of functional groups on the quinoline core, has a profound impact on the biological activity of these compounds. fiveable.me Even slight changes in the position of a substituent can dramatically alter a molecule's shape, electronic properties, and ability to interact with biological targets. studysmarter.co.uk

Research on quinoline derivatives has consistently shown that different regioisomers can exhibit widely varying activities. For example, in a study of mannose-quinoline conjugates, the antioxidant and antibacterial activities were found to be dependent on the specific isomer. rsc.org Only one particular regioisomer demonstrated significant antiproliferative activity against human tumor cells when complexed with copper(II) ions. rsc.org

Similarly, in a series of isoamphipathic antibacterial molecules, positional isomerism was a key factor in regulating antibacterial activity and toxicity. rsc.orgnih.gov The ortho, meta, and para isomers displayed distinct activity profiles and toxicity levels, with the ortho isomer showing greater selectivity for bacterial over mammalian membranes. rsc.orgnih.gov This highlights the critical role of substituent positioning in achieving a desirable balance between efficacy and selectivity.

The table below illustrates the impact of positional isomerism on the activity of different quinoline-based compounds.

Design Principles for Enhanced Selectivity and Potency (non-clinical targets)

The rational design of quinolinium analogs with enhanced selectivity and potency for non-clinical targets relies on a deep understanding of their structure-activity relationships. Key design principles involve modifying the quinoline scaffold to optimize interactions with specific biological molecules or structures.

One major target for quinolinium compounds is DNA, particularly G-quadruplex structures. Cain's quinolinium itself has been shown to bind selectively to the TT loops of the thrombin binding aptamer, a chair-type G-quadruplex. plos.org This selective binding disrupts the hydrogen bonding and stacking of specific residues within the quadruplex. plos.org The development of analogs focuses on enhancing this selectivity. For example, structural similarity searches based on this compound have led to the identification of other molecules that are now being examined for their interactions with quadruplex DNAs from human sequences. plos.org

Another design strategy involves creating hybrid molecules. For instance, linking the indoloquinoline moiety to artemisinin (B1665778) analogs has been shown to improve antiproliferative activity and selectivity towards cancer cell lines. mdpi.com The indoloquinoline part of the hybrid is thought to enhance the targeting of the molecule. mdpi.com

The table below outlines some of the key design principles and their intended outcomes for enhancing the selectivity and potency of quinolinium analogs.

Analog Development for Specific Research Applications

The versatility of the quinoline scaffold has led to the development of analogs tailored for a wide range of specific research applications, beyond general cytotoxicity studies. These applications leverage the unique chemical and physical properties of quinolinium compounds.

One significant area of development is the creation of fluorescent probes for studying biological systems. This compound itself can act as a fluorescent probe, binding selectively to specific DNA structures and allowing for their visualization. benchchem.com This property is being exploited to develop new probes with improved photophysical properties and targeting capabilities. For example, strategically modified quinoline and nicotinamide (B372718) derivatives have been synthesized to act as diagnostic probes with strong fluorescence and chiroptical activities. acs.org

Quinolinium analogs are also being developed as tools to study specific enzymes and cellular processes. For instance, quinoline derivatives have been designed as inhibitors of tubulin polymerization, a key process in cell division. nih.gov These compounds can be used to study the role of the cytoskeleton in various cellular events. Similarly, analogs have been developed as selective inhibitors of enzymes like dynamin GTPase, which is involved in endocytosis. researchgate.net

The table below provides examples of quinolinium analog development for specific research applications.

Applications in Chemical Biology and Materials Science Research Non Clinical

Development of Molecular Probes for Biomolecular Structures and Processes

The intrinsic properties of the quinolinium scaffold, such as its planar structure and ability to engage in π-stacking interactions, make it an excellent candidate for the development of molecular probes. These probes are designed to bind to specific biomolecular targets and report on their structure, conformation, and the dynamic processes they undergo. A significant area of research has been the targeting of non-canonical DNA structures, particularly G-quadruplexes (G4s).

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in genomic regions critical to cellular processes, such as telomeres and oncogene promoters. rsc.orgrsc.org The stabilization or disruption of these structures by small molecules is a key area of investigation. Quinolinium derivatives have been synthesized to selectively recognize and stabilize these G4 structures. rsc.orgrsc.org

For instance, indolyl-quinolinium based ligands have been shown to preferentially stabilize c-MYC and c-KIT1 promoter G4s over telomeric G4s and standard duplex DNA. rsc.org This selectivity is crucial for developing tools that can probe the function of specific G4s within a complex cellular environment. Upon binding, these probes often exhibit a "light-up" fluorescence response, where their emission intensity increases significantly. rsc.org This phenomenon is highly advantageous as it enhances the signal-to-noise ratio, allowing for sensitive detection of the target. Molecular dynamics studies have revealed that these ligands can interact with G4 structures through end-stacking on the external G-tetrads, a common binding mode for planar aromatic molecules. acs.orgnih.gov The specificity of these interactions is influenced by the nature and flexibility of side groups attached to the quinolinium core. rsc.org

Beyond G4 DNA, quinolinium-based fluorescent probes have been developed for monitoring dynamic cellular processes like changes in pH. nih.govacs.orgtudelft.nlpolyu.edu.hknih.govnih.gov For example, 1-methyl-7-amino-quinolinium has been used as a fluorophore in probes designed for fluorescence lifetime imaging microscopy (FLIM) to monitor pH in aqueous media, even at high pH values. nih.govacs.orgtudelft.nlnih.gov These probes are valuable tools for studying biological processes where pH fluctuations play a critical role.

| Probe Type | Biomolecular Target | Key Research Finding | Reference |

|---|---|---|---|

| Indolyl-quinolinium Ligands | c-MYC and c-KIT1 promoter G-quadruplexes | Preferential stabilization and fluorescence enhancement upon binding. | rsc.org |

| Bisquinolinium Derivatives | Telomeric and promoter G-quadruplexes | High binding affinity and selectivity for G4-DNA over duplex DNA. | acs.orgacs.org |

| 1-methyl-7-amino-quinolinium based probes | Hydrogen Ions (pH) | Enables dynamic pH monitoring in aqueous media using Fluorescence Lifetime Imaging Microscopy (FLIM). | nih.govacs.orgtudelft.nl |

| Styrene-like Quinolinium Conjugates | G-quadruplex DNA | Side group flexibility influences the ability to discriminate between different DNA structures. | rsc.org |

Use in Optical Diagnostic Technologies (e.g., Fluorescence and Raman Probes)

The favorable photophysical properties of quinolinium derivatives, including high fluorescence quantum yields and photostability, make them highly suitable for use in optical diagnostic technologies. nih.govacs.orgtudelft.nl These technologies utilize light to probe and image biological systems for research purposes.